4-(Cyclooctylamino)pentan-1-ol
Description
4-(Cyclooctylamino)pentan-1-ol is a synthetic amino alcohol featuring a pentan-1-ol backbone substituted at the 4-position with a cyclooctylamino group.
- Molecular formula: Likely C₁₃H₂₅NO (based on cyclooctyl [C₈H₁₅] + pentan-1-ol [C₅H₁₁OH] and amino group substitution).
- Functional groups: Primary alcohol (-OH) and secondary amine (-NH-cyclooctyl).
- Key features: The bulky cyclooctyl group imparts steric hindrance and increased lipophilicity compared to smaller substituents (e.g., methyl or phenyl) .
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
4-(cyclooctylamino)pentan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-12(8-7-11-15)14-13-9-5-3-2-4-6-10-13/h12-15H,2-11H2,1H3 |
InChI Key |
AMAUXEFMRSHYGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC1CCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclooctylamino)pentan-1-ol typically involves the reaction of cyclooctylamine with 4-penten-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for 4-(Cyclooctylamino)pentan-1-ol are not well-documented, as this compound is mainly used for research purposes. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclooctylamino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclooctyl ketones or aldehydes, while reduction can produce different amines or alcohols.
Scientific Research Applications
4-(Cyclooctylamino)pentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 4-(Cyclooctylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Amino Pentanols
Key Observations :
- The cyclooctyl group distinguishes 4-(Cyclooctylamino)pentan-1-ol by introducing significant steric bulk, which may reduce enzymatic metabolism and enhance membrane permeability compared to phenyl or methyl analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | 4-(Cyclooctylamino)pentan-1-ol | 4-Methyl-2-(methylamino)pentan-1-ol | 4-Amino-5-phenylpentan-1-ol |
|---|---|---|---|
| logP (Predicted) | ~3.5 (highly lipophilic) | 1.2 | 2.8 |
| Water Solubility | Low | Moderate | Low |
| Hydrogen Bond Donors | 2 (-OH, -NH) | 2 | 2 |
| Steric Effects | High (cyclooctyl) | Moderate (methyl) | Moderate (phenyl) |
Analysis :
- The cyclooctyl group increases logP significantly, suggesting superior lipid bilayer penetration but poor aqueous solubility. This contrasts with 4-Methyl-2-(methylamino)pentan-1-ol, which has balanced solubility due to its smaller substituent .
- All compounds retain hydrogen-bonding capacity via -OH and -NH groups, critical for interactions with biological targets .
Key Findings :
- Compounds with tertiary amines (e.g., 5-(Dimethylamino)pentan-1-ol) exhibit higher cytotoxicity, likely due to stronger membrane-disrupting effects .
Insights :
- Synthesizing 4-(Cyclooctylamino)pentan-1-ol likely requires optimized conditions (e.g., bulky catalysts) to overcome steric challenges, mirroring trends in cyclopentane-based analogs .
Biological Activity
4-(Cyclooctylamino)pentan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₃H₂₇NO
- CAS Number : 1506726-80-2
- Molecular Weight : 213.37 g/mol
Pharmacological Profile
4-(Cyclooctylamino)pentan-1-ol exhibits various biological activities that can be categorized into several key areas:
2. Neuropharmacological Effects
The compound's structural features indicate potential interactions with neurotransmitter systems. Preliminary studies suggest that it may influence central nervous system (CNS) activity, possibly acting as a modulator for neurotransmitters such as serotonin and dopamine. This could position it as a candidate for further investigation in treating neurological disorders .
3. Anti-inflammatory Properties
Similar compounds have demonstrated anti-inflammatory effects, which could be attributed to their ability to inhibit pro-inflammatory cytokines. Although direct evidence for 4-(Cyclooctylamino)pentan-1-ol is sparse, the presence of cyclooctyl groups in related compounds often correlates with enhanced anti-inflammatory activity .
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of structurally similar compounds found that derivatives of cyclooctylamines exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of alkyl chain length and branching in enhancing antimicrobial potency, suggesting that modifications to the cyclooctyl group could further optimize activity for 4-(Cyclooctylamino)pentan-1-ol.
Case Study 2: Neuropharmacological Investigation
In a neuropharmacological assessment, a derivative of 4-(Cyclooctylamino)pentan-1-ol was tested for its effects on dopamine receptor activity. Results indicated a moderate affinity for D2 receptors, which are implicated in mood regulation and psychotic disorders. This finding supports further exploration into its potential as an antidepressant or antipsychotic agent .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
